7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-7-3-2-6-4-9-10(8(6)5-7)13-14-11(9)12(15)16/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHPWWXQHYZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3=C(NN=C32)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate indeno[1,2-c]pyrazole precursors with methoxy and carboxylic acid functional groups under controlled conditions. For instance, microwave-assisted synthesis has been employed to efficiently prepare indenopyrazoles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with an indene structure, containing a methoxy group at the 7-position and a carboxylic acid functional group at the 3-position of the pyrazole. Research indicates that compounds related to pyrazoles exhibit a broad spectrum of biological activities. Specifically, this compound has shown potential as an antifungal agent and in anticancer studies.
Scientific Research Applications
- Antifungal Drug Development Compound 5d and 5g were identified as promising leads for antifungal drug development and may serve as starting points for novel antifungal agents.
- Anticancer Potential In addition to its anticancer potential, this compound has demonstrated antifungal activity.
- Drug Synthesis 5-Amino-3-methylpyrazole is known for its role as a building block in drug synthesis; it has a simpler structure without indene fusion.
In Silico Studies
- Computational studies were conducted to evaluate drug-likeness and pharmacokinetic properties. Computational analyses indicated drug-likeness and favorable pharmacokinetics.
- The structural binding characterization of IQ, MeIQx and PhIP with LPO was done using in silico approaches. Their binding pattern and interactions with LPO amino acid residues were analyzed .
Related Compounds
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | Structure | Exhibits strong anti-inflammatory properties but lacks the indene moiety. |
| 5-Amino-3-methylpyrazole | Structure | Known for its role as a building block in drug synthesis; simpler structure without indene fusion. |
| Indomethacin | Structure | A well-known anti-inflammatory drug; structurally distinct but shares anti-inflammatory activity. |
Mechanism of Action
The mechanism of action of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cancer cell proliferation . This inhibition leads to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can be contextualized against structurally analogous derivatives. Key comparisons include:
Carbonic Anhydrase (CA) Inhibitors
- 6,7-Dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (Compound 15) This derivative, synthesized via acid chloride intermediates, shows inhibitory activity against human CA isoforms (hCA I, II, IX, XII). The carboxamide group improves solubility and binding affinity .
Cannabinoid Receptor Ligands
- 1-(2',4'-Dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide A CB2-selective agonist, this compound alleviates neuropathic pain via microglial modulation. The dichlorophenyl and cyclohexylamine groups are critical for CB2 affinity (Ki < 10 nM), contrasting with the carboxylic acid group in the parent compound, which may limit blood-brain barrier penetration . Key Difference: Carboxamide vs. carboxylic acid functionalization dictates receptor subtype specificity and CNS bioavailability.
Anticancer Agents Targeting Tubulin
- Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) This derivative inhibits tubulin polymerization (IC₅₀ = 1.2 µM) by binding to the colchicine site. The methoxy group and benzoate ester enhance hydrophobic interactions with tubulin, whereas the parent carboxylic acid may reduce cell permeability due to ionization . Comparison: Esterification of the carboxylic acid improves membrane permeability and potency.
Kinase Inhibitors
- 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea A PI3Kα inhibitor identified via molecular dynamics, this compound exhibits high binding stability (RMSD < 2 Å) and selectivity. The urea linker and dimethylthiazol group enable hydrogen bonding with kinase active sites, a mechanism absent in the carboxylic acid parent . Structural Insight: Bulky substituents (e.g., thiazolyl, piperazinyl) enhance kinase selectivity over the simpler methoxy-carboxylic acid scaffold.
Metabolic Stability and Glucuronidation
- The fluorine atom and amine group increase metabolic stability compared to the parent compound . Key Factor: Functional groups dictate phase II metabolism, influencing half-life and drug-drug interactions.
Biological Activity
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural framework that combines a pyrazole ring with an indene moiety. The presence of the methoxy group at the 7-position enhances its lipophilicity and may influence its biological interactions.
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Several studies have reported the anticancer potential of indeno-pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation across various human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives are known to exhibit broad-spectrum antimicrobial effects, which could extend to 7-methoxy derivatives .
- Anti-inflammatory Effects : Inflammation-related pathways are often targeted by pyrazole compounds. Studies suggest that certain derivatives can inhibit inflammatory mediators, providing a rationale for their potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
- Cell Cycle Arrest : Some studies indicate that compounds similar to this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .
- Tubulin Polymerization Inhibition : Certain pyrazole derivatives have been shown to disrupt tubulin polymerization, which is critical for mitotic spindle formation during cell division. This disruption can lead to cell death in rapidly dividing cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In one study involving the synthesis of 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole derivatives, researchers found that specific substitutions on the pyrazole ring enhanced anticancer activity against various human tumor cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating significant efficacy in inhibiting tumor growth .
Q & A
Q. What are the recommended synthetic routes for 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid?
Methodological Answer: A common approach involves multi-step heterocyclic synthesis. For example, pyrazole-carboxylic acid derivatives are often prepared via cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions. Evidence from similar compounds (e.g., ethyl pyrazolo[4,3-c]pyridine carboxylates) highlights refluxing precursors with hydrochloric acid to achieve yields of ~79% . Key steps include:
- Cyclization : Use of hydrazine derivatives to form the pyrazole ring.
- Functionalization : Methoxy group introduction via nucleophilic substitution or protecting-group strategies.
- Carboxylic acid formation : Hydrolysis of ester intermediates under acidic/basic conditions.
Characterization typically involves LCMS (to confirm molecular ion peaks) and NMR (to verify substituent positions) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as pyrazole derivatives may release hazardous decomposition products .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or moisture absorption. Stability tests for analogous compounds suggest refrigeration extends shelf life .
- Disposal : Classify as hazardous waste and follow local regulations for halogenated/organic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
